2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline
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Overview
Description
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline typically involves multiple steps:
Formation of the Pyran Ring: The initial step involves the formation of the 3,4-dihydro-2H-pyran ring. This can be achieved through the acid-catalyzed cyclization of a suitable precursor, such as a 4-hydroxybutanal derivative.
Sulfonylation: The methanesulfonyl group is introduced via a sulfonylation reaction, typically using methanesulfonyl chloride in the presence of a base such as triethylamine.
Amine Formation: The final step involves the formation of the aniline derivative through a nucleophilic substitution reaction, where the amine group is introduced.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and efficiency. Catalysts and automated systems may be employed to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the nitro group (if present) or the sulfonyl group, converting them to amines or thiols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amines or thiols.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline serves as a versatile intermediate for the preparation of more complex molecules. Its functional groups allow for further modifications, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets, which could be explored for therapeutic applications.
Industry
In materials science, the compound’s unique structure could be utilized in the development of novel polymers or as a building block for advanced materials with specific properties.
Mechanism of Action
The mechanism by which 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The methanesulfonyl group could play a role in binding to active sites, while the pyran ring might influence the compound’s overall conformation and stability.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methylsulfonylaniline: Similar structure but with a methyl group instead of a methanesulfonyl group.
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-sulfonylaniline: Lacks the methanesulfonyl group.
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylbenzeneamine: Similar but with a different substitution pattern on the benzene ring.
Uniqueness
The presence of both the methanesulfonyl group and the pyran ring in 2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methanesulfonylaniline makes it unique compared to its analogs. These functional groups confer distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3,4-dihydro-2H-pyran-2-ylmethyl)-5-methylsulfonylaniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO3S/c1-19(16,17)11-5-6-12(14)13(8-11)15-9-10-4-2-3-7-18-10/h3,5-8,10,15H,2,4,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFYBFQHPXHHVFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)Cl)NCC2CCC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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